2,4,6-Tri-tert-butylpyrimidine
Description
Historical Development and Significance of Hindered Bases
In organic chemistry, bases are fundamental reagents, but their utility can be complicated by their inherent nucleophilicity. Many strong bases are also potent nucleophiles, meaning they can attack and form bonds with electrophilic centers in a molecule, leading to undesired side reactions instead of simple proton abstraction (deprotonation). wikipedia.orgtaylorandfrancis.com This dual reactivity created a long-standing challenge for synthetic chemists, prompting the development of bases where the ability to act as a nucleophile is suppressed.
The search for "non-nucleophilic bases" led to the exploration of sterically hindered compounds. wikipedia.org The core principle is that bulky substituents can physically block the basic center (typically a nitrogen or oxygen atom) from approaching and reacting with large electrophilic sites, while still allowing a small proton to be accepted. wikipedia.org
Early examples of reagents used to circumvent nucleophilicity included alkoxides with bulky alkyl groups, such as potassium tert-butoxide. The development of nitrogen-based hindered amines marked a significant advancement. Compounds like N,N-Diisopropylethylamine (DIPEA, or Hünig's Base) and later, cyclic amidine bases like 1,8-Diazabicycloundec-7-ene (DBU), became staples in the synthetic chemist's toolkit for promoting elimination reactions and other base-mediated transformations where nucleophilic addition was problematic. wikipedia.orghighfine.com The development of hindered pyridine (B92270) derivatives, such as 2,6-di-tert-butylpyridine (B51100), further refined this concept, offering a class of weak, highly hindered bases. wikipedia.org It is within this context of seeking strong basicity without nucleophilicity that pyrimidine-based structures like TTBP were investigated and found to be highly effective and practical alternatives. wikipedia.orgcapes.gov.br
Structural Characteristics and Their Implications for Reactivity
The defining features of 2,4,6-Tri-tert-butylpyrimidine (TTBP) are its pyrimidine (B1678525) core and the three bulky tert-butyl groups attached at positions 2, 4, and 6 of the aromatic ring. wikipedia.org This specific arrangement is central to its chemical behavior.
The tert-butyl groups—each consisting of a central carbon atom bonded to three methyl groups—are sterically demanding. Their placement on the pyrimidine ring creates a congested environment around the two nitrogen atoms, which are the basic centers of the molecule. This steric shielding is the primary reason for TTBP's non-nucleophilic character. wikipedia.orgwikipedia.org While the lone pair of electrons on a nitrogen atom is accessible to a small, unencumbered proton, the bulky tert-butyl groups prevent the nitrogen from getting close enough to attack larger electrophilic atoms (like carbon), thus inhibiting nucleophilic substitution or addition reactions. wikipedia.org
The basicity of these compounds can be compared by examining the pKa of their conjugate acids. A lower pKa value for the protonated base indicates weaker basicity. TTBP is a relatively weak base, which is a common feature of highly hindered neutral nitrogen bases. wikipedia.orgchemicalbook.com Its basicity is comparable to that of other hindered pyridine derivatives. wikipedia.orgwikipedia.org
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₈N₂ | wikipedia.orgnih.gov |
| Molar Mass | 248.41 g/mol | nih.gov |
| Appearance | White or colorless solid | wikipedia.org |
| Melting Point | 77–78 °C | wikipedia.org |
| pKa (Conjugate Acid) | 3.25 (Predicted) | chemicalbook.com |
| Hindered Base | pKa of Conjugate Acid | Source |
| This compound (TTBP) | 3.25 (Predicted) | chemicalbook.com |
| 2,6-Di-tert-butylpyridine | 3.58 | wikipedia.org |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | wikipedia.org |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | wikipedia.org |
Overview of TTBP's Unique Role as a Sterically Hindered Non-Nucleophilic Base
TTBP has carved out a distinct niche in organic synthesis, primarily as a highly effective and often superior alternative to classic hindered pyridines. wikipedia.orgcapes.gov.br It is a non-hygroscopic, crystalline solid, making it easier to handle than some of its pyridine-based counterparts. chemicalbook.com Its utility is particularly pronounced in reactions that are sensitive to nucleophilic interference or require precise control over acidity.
Key Research Applications:
Amide Activation: One of the most significant applications of TTBP is in combination with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org This reagent system activates typically unreactive amides towards a variety of transformations. organic-chemistry.orgnih.gov In this process, TTBP acts as the essential base that facilitates the formation of highly electrophilic nitrilium or keteniminium ion intermediates from secondary or tertiary amides, respectively. organic-chemistry.orgtcichemicals.com These activated intermediates can then undergo nucleophilic attack, reduction, or cyclization. Research has shown that the Tf₂O/TTBP system often provides higher or comparable yields in reactions like reductive alkylations and Bischler-Napieralski cyclizations compared to systems using other bases such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). organic-chemistry.orgnih.gov
Glycosylation Reactions: In the complex field of carbohydrate chemistry, TTBP serves a crucial role. During glycosylation, acid promoters are often used, and an acid is typically released as a byproduct. TTBP functions as an "acid scavenger," neutralizing the released acid (e.g., triflic acid) and preventing it from causing undesired side reactions like protecting group cleavage or anomerization of the product. datapdf.com More remarkably, TTBP can act as a stereocontrolling element. In certain pre-activation glycosylation protocols, the presence of TTBP can selectively produce the β-glycoside, while its absence leads to the α-anomer, providing a powerful method for controlling stereochemical outcomes. nih.govresearchgate.net
| Reaction Type | Substrate/Reagents | Base System | Product Yield | Source |
| Reductive Alkylation of Amide | N-benzyl-N-methylbenzamide + NaBH₄ | Tf₂O/TTBP | 95% | organic-chemistry.org |
| Reductive Alkylation of Amide | N-benzyl-N-methylbenzamide + NaBH₄ | Tf₂O/DTBMP | 91% | organic-chemistry.org |
| Bischler-Napieralski Cyclization | N-(3,4-dimethoxyphenethyl)acetamide | Tf₂O/TTBP | 95% | organic-chemistry.org |
| Bischler-Napieralski Cyclization | N-(3,4-dimethoxyphenethyl)acetamide | Tf₂O/DTBMP | 85% | organic-chemistry.org |
| Glycosylation Stereocontrol | Oxazolidinone-protected thioglycoside donor | BSP/Tf₂O with TTBP | Exclusive β-glycoside | nih.govresearchgate.net |
| Glycosylation Stereocontrol | Oxazolidinone-protected thioglycoside donor | BSP/Tf₂O without TTBP | Exclusive α-glycoside | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tritert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-14(2,3)11-10-12(15(4,5)6)18-13(17-11)16(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWSYEDVFVGRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392494 | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67490-21-5 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67490-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.924 | |
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Synthetic Methodologies for 2,4,6 Tri Tert Butylpyrimidine
Classical and Contemporary Synthetic Routes
A prominent and efficient method for the synthesis of substituted pyrimidines, including 2,4,6-Tri-tert-butylpyrimidine, involves a one-step reaction between dialkyl ketones and nitriles. Specifically, TTBP can be prepared from the reaction of tert-butyl methyl ketone (pinacolone) and tert-butyronitrile (pivalonitrile). semanticscholar.orgchemicalbook.com This condensation reaction provides a direct route to the pyrimidine (B1678525) core.
The general applicability of this method has been demonstrated in the synthesis of various 2,4-di-tert-butyl-5,6-dialkylpyrimidines, which are structurally related to TTBP. In these syntheses, symmetric dialkyl ketones react with two equivalents of pivalonitrile in the presence of triflic anhydride (B1165640) to yield the corresponding pyrimidine derivatives. semanticscholar.org The use of symmetric ketones as starting materials is advantageous as it ensures the formation of a single regioisomer. semanticscholar.org This approach has been shown to produce good yields of the desired pyrimidine products. semanticscholar.org
Table 1: Synthesis of Substituted Pyrimidines from Symmetric Ketones and Pivalonitrile semanticscholar.org
| Entry | Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Pentanone | 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 75 |
| 2 | Cyclopentanone | 2,4-Di-tert-butyl-5,6-cyclopentenopyrimidine | 70 |
Data derived from a study on the synthesis of 2,4-di-tert-butyl-5,6-dialkylpyrimidines, a reaction analogous to TTBP synthesis.
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a crucial reagent in the one-step synthesis of this compound and its analogues. semanticscholar.org Triflic anhydride acts as a powerful activator in a wide range of organic transformations, including the formation of N-heterocycles. researchgate.netnih.gov In the context of pyrimidine synthesis from ketones and nitriles, triflic anhydride facilitates the key condensation steps. semanticscholar.org
The mechanism involves the activation of the ketone by triflic anhydride, enhancing its electrophilicity and promoting the subsequent reaction with the nitrile. Triflic anhydride is a strong promoter for various chemical reactions and is often used for the electrophilic activation of amides, sulfoxides, and other oxygen-containing compounds. researchgate.netnih.gov This activating capability is essential for driving the cyclization and dehydration steps that lead to the formation of the aromatic pyrimidine ring. The use of triflic anhydride has been central to the development of one-pot, multi-component reactions for synthesizing various heterocyclic scaffolds. scirp.orgrsc.orgsunderland.ac.uk
In addition to its role in the synthesis of the pyrimidine itself, TTBP is frequently used in combination with triflic anhydride in other reactions. organic-chemistry.org In these applications, TTBP serves as a non-nucleophilic base to neutralize the triflic acid (TfOH) that is generated as a byproduct, preventing undesired side reactions. semanticscholar.orgorganic-chemistry.orgacs.org
Evaluation of Synthetic Efficiency and Scalability
The one-step synthesis of this compound and related compounds is considered an efficient and practical method. The procedure offers good yields and utilizes readily available starting materials. semanticscholar.org The reaction is typically carried out under mild conditions, for instance at 25°C in a solvent like dichloromethane. semanticscholar.org
From a scalability perspective, the synthesis of TTBP presents notable advantages over other sterically hindered bases, such as substituted pyridines (e.g., 2,6-di-tert-butylpyridine). acs.org The preparation of TTBP is described as being considerably easier and more economical to perform on a large scale. acs.org This is a significant factor in its widespread adoption in both academic and industrial settings. The scalability of reactions involving TTBP as a base has also been demonstrated, with gram-scale syntheses being achieved for various transformations. organic-chemistry.org Furthermore, TTBP is a white, non-hygroscopic crystalline solid, which makes it easier to handle and store compared to some of its pyridine-based counterparts that may be hygroscopic or prone to sublimation. acs.org The ability to recover and reuse TTBP in some processes further enhances its cost-effectiveness and practicality for large-scale applications. organic-chemistry.org
Fundamental Investigations of 2,4,6 Tri Tert Butylpyrimidine As a Sterically Hindered Non Nucleophilic Base
Principles of Non-Nucleophilic Basicity in Pyrimidine (B1678525) Systems
The basicity of pyrimidine and its derivatives is intrinsically linked to the electronic properties of the diazine ring system. Unlike pyridine (B92270), which contains a single nitrogen atom, pyrimidine possesses two nitrogen atoms in a 1,3-relationship. The presence of the second electronegative nitrogen atom has a significant impact on the electron density of the ring and the availability of the nitrogen lone pairs for protonation.
The key principles governing basicity in pyrimidine systems include:
Inductive Effect: The second nitrogen atom exerts an inductive electron-withdrawing effect, which reduces the electron density on the ring and on the other nitrogen atom. This makes the lone pairs on the nitrogen atoms less available for donation to a proton, resulting in a lower basicity compared to pyridine. The pKa of pyrimidine's conjugate acid is approximately 1.3, significantly lower than that of pyridine (pKa ≈ 5.2).
Hybridization: The nitrogen atoms in the pyrimidine ring are sp2-hybridized, with their lone pairs residing in sp2 orbitals in the plane of the ring. These lone pairs are not part of the aromatic π-system and are therefore available for protonation.
To achieve non-nucleophilic basicity, the pyrimidine core must be sterically shielded. This is accomplished by introducing bulky substituents at positions flanking the nitrogen atoms, effectively creating a pocket where a small electrophile like a proton can access the lone pair, while larger electrophiles are sterically prevented from reacting. This steric hindrance is the defining characteristic of a non-nucleophilic base, allowing it to function as a selective proton abstractor.
Impact of tert-Butyl Substituents on Steric Hindrance and Basicity
The introduction of three tert-butyl groups at the 2, 4, and 6 positions of the pyrimidine ring in 2,4,6-tri-tert-butylpyrimidine (TTBP) has a profound and multifaceted impact on its chemical properties.
Steric Hindrance: The tert-butyl groups are exceptionally bulky, creating a sterically congested environment around the nitrogen atoms. This steric shield is the primary reason for TTBP's non-nucleophilic character. While protons can approach and bind to the nitrogen lone pairs, larger molecules, such as alkyl halides or other electrophilic reagents, are effectively blocked. This steric hindrance prevents TTBP from participating in nucleophilic substitution (SN2) or addition reactions that are common for less hindered amine bases.
Electronic Effect: Alkyl groups, including tert-butyl groups, are generally considered to be electron-donating through an inductive effect. This effect would be expected to increase the electron density on the pyrimidine ring and, consequently, increase the basicity of the nitrogen atoms. However, in the case of TTBP, the steric effects on protonation and solvation of the conjugate acid are far more dominant than the electronic effects.
Solubility: The presence of the large, nonpolar tert-butyl groups imparts good solubility in a wide range of organic solvents, which is a practical advantage in many synthetic applications.
The interplay between the electron-donating nature of the tert-butyl groups and the significant steric hindrance they create is a delicate balance that ultimately defines the utility of TTBP as a strong yet non-nucleophilic base.
Proton-Trapping Capabilities and Acid Scavenging Mechanisms
A primary application of this compound is as a "proton sponge" or acid scavenger. In many organic reactions, strong acids are generated as byproducts, which can lead to undesired side reactions, decomposition of starting materials or products, or catalysis of unwanted pathways. TTBP is highly effective at neutralizing these liberated protons without interfering with other components of the reaction mixture.
The mechanism of proton-trapping by TTBP is a straightforward acid-base reaction:
TTBP + H+ ⇌ [TTBP-H]+
The key to its efficacy lies in the properties of both the base and its conjugate acid:
High Affinity for Protons: Despite the steric hindrance, the nitrogen lone pairs remain accessible to the small size of a proton. The intrinsic basicity of the pyrimidine nitrogen, enhanced by the electron-donating tert-butyl groups, ensures a strong driving force for protonation.
Steric Hindrance of the Conjugate Acid: Once protonated, the resulting pyridinium (B92312) ion, [TTBP-H]⁺, is also sterically hindered. This prevents the protonated form from readily reacting with other species in the reaction mixture, effectively sequestering the proton.
Non-nucleophilicity: As previously discussed, the steric bulk of TTBP prevents it from acting as a nucleophile, ensuring that it only reacts with protons and not with other electrophilic centers in the reaction.
This combination of properties makes TTBP an excellent choice for reactions that are sensitive to acid, such as in glycosylation reactions where acidic promoters are used, or in reactions that generate strong acids like triflic acid (TfOH).
Comparative Basicity Studies with Analogous Hindered Pyridine and Pyrimidine Derivatives
The basicity of TTBP is best understood in the context of other well-known hindered, non-nucleophilic bases. The following sections provide a comparative analysis with relevant pyridine and pyrimidine derivatives. The basicity is typically compared using the pKa value of the conjugate acid (pKaH), where a higher pKaH indicates a stronger base.
Comparison with 2,6-Di-tert-butylpyridine (B51100) (DTBP)
2,6-Di-tert-butylpyridine (DTBP) is a widely recognized non-nucleophilic base. Like TTBP, its non-nucleophilicity stems from the steric hindrance provided by the two tert-butyl groups flanking the nitrogen atom.
| Compound | Structure | pKa of Conjugate Acid |
| This compound (TTBP) | ~3.25 (Predicted) | |
| 2,6-Di-tert-butylpyridine (DTBP) | 3.58 (in 50% aq. EtOH) |
Data sourced from ChemicalBook and Chemistry Stack Exchange. nih.govchemscene.com
Comparison with 2,6-Di-tert-butyl-4-methylpyridine (B104953) (DTBMP)
2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is another common hindered base, structurally similar to DTBP but with the addition of an electron-donating methyl group at the 4-position.
| Compound | Structure | pKa of Conjugate Acid |
| This compound (TTBP) | ~3.25 (Predicted) | |
| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | 4.41 (in 50% aq. EtOH) |
Data sourced from ChemicalBook and a publication on Benchchem. nih.gov
The methyl group at the 4-position of DTBMP is electron-donating and increases the basicity of the pyridine nitrogen compared to DTBP. As a result, DTBMP is a stronger base than both DTBP and TTBP. The choice between these bases often depends on the specific requirements of the reaction, including the strength of the acid to be scavenged and the tolerance of the reaction to the basicity of the scavenger.
Comparison with 2,4-Di-tert-butyl-5,6-dialkylpyrimidines
Recent research has explored other substituted pyrimidines as potential non-nucleophilic bases. A study by Herrera-Fernández et al. investigated the synthesis and basicity of a series of 2,4-di-tert-butyl-5,6-dialkylpyrimidines.
| Compound | R | pKa of Conjugate Acid |
| This compound (TTBP) | - | 3.14 |
| 2,4-Di-tert-butyl-5,6-dimethylpyrimidine | CH₃ | 3.43 |
| 2,4-Di-tert-butyl-5,6-diethylpyrimidine | C₂H₅ | 3.52 |
| 2,4-Di-tert-butyl-5,6-dipropylpyrimidine | C₃H₇ | 3.55 |
Data sourced from Herrera-Fernández, A., et al. (2007). ARKIVOC.
The pKa values in this study were determined using Differential Pulse Polarography. The results indicate that the 2,4-di-tert-butyl-5,6-dialkylpyrimidines are slightly stronger bases than TTBP. The electron-donating alkyl groups at the 5 and 6 positions increase the basicity of the pyrimidine system. These findings suggest that these easily prepared pyrimidines can serve as effective alternatives to TTBP as non-nucleophilic bases, with the added benefit of tunable basicity based on the nature of the alkyl substituents.
Solvation Effects on Basicity of this compound
The basicity of the sterically hindered non-nucleophilic base, this compound (TTBP), is significantly influenced by the surrounding solvent environment. This effect is primarily attributed to the interplay between the inherent electronic properties of the molecule and the steric hindrance to solvation of its protonated form. The bulky tert-butyl groups that provide its non-nucleophilic character also impede the stabilization of the corresponding cation by solvent molecules, a factor that is particularly pronounced in protic, hydrogen-bonding solvents such as water.
Influence of Aqueous Media
In aqueous media, the basicity of this compound is markedly lower than what might be anticipated based on the electronic effects of the alkyl groups alone. Research has indicated that the pKa of TTBP is anomalously low for a trialkyl-substituted pyrimidine, with one study reporting a value of 1.07. This measurement was determined using differential pulse polarography in a Britton-Robinson buffer system, where the pH was adjusted with hydrochloric acid, suggesting an aqueous or semi-aqueous environment.
The diminished basicity in water is a direct consequence of steric hindrance to hydration. For the conjugate acid of TTBP to be stabilized, water molecules must closely surround the positively charged pyrimidinium ion and form hydrogen bonds. However, the three bulky tert-butyl groups effectively shield the protonated nitrogen atom, preventing efficient solvation. This lack of stabilization of the conjugate acid shifts the equilibrium of the acid-base reaction TTBP + H₂O ⇌ TTBPH⁺ + OH⁻ to the left, resulting in a lower pKa and weaker basicity in aqueous solutions. It has been suggested that this steric hindrance to hydration can account for a reduction in basicity by as much as 1.6 pKa units compared to what would be expected otherwise.
Basicity in Organic Solvents
Generally, in aprotic organic solvents, the stabilization of cations through hydrogen bonding is absent. Therefore, the difference in solvation energy between the neutral base and its protonated form is less significant compared to aqueous media. In such environments, the intrinsic basicity of the molecule, governed by the electron-donating inductive effects of the tert-butyl groups, plays a more dominant role. This would suggest that this compound would exhibit a higher effective basicity in many organic solvents compared to water. However, without direct comparative experimental data, a quantitative assessment remains elusive.
Summary of Basicity Data
The following table summarizes the available pKa data for this compound, highlighting the influence of the medium on its basicity.
| Solvent/Medium | pKa Value | Method of Determination |
| Aqueous/Semi-Aqueous (Britton-Robinson Buffer) | 1.07 | Differential Pulse Polarography |
| Not Specified | 3.25 ± 0.30 | Predicted |
This data underscores the critical role of the solvent in modulating the basicity of sterically hindered bases like this compound. The significant difference between the experimental value in a potentially aqueous environment and the predicted value suggests a strong solvent-dependent basicity, primarily driven by the steric hindrance to solvation of the protonated species.
Applications of 2,4,6 Tri Tert Butylpyrimidine in Advanced Organic Synthesis
Amide Activation Systems
The activation of amides, which are generally unreactive carboxylic acid derivatives, is a important area of research in organic chemistry. The development of efficient methods for their activation opens up new avenues for the synthesis of complex molecules. TTBP has been instrumental in the advancement of these methodologies.
The Triflic Anhydride (B1165640) (Tf2O)/TTBP System for Amide Transformations
A robust system utilizing triflic anhydride (Tf2O) in combination with 2,4,6-tri-tert-butylpyrimidine (TTBP) has been developed for the activation of amides. organic-chemistry.orgresearchgate.net In this system, TTBP acts as a sterically hindered, non-nucleophilic base. organic-chemistry.org Its role is to facilitate the activation of the amide by Tf2O while preventing undesired side reactions. organic-chemistry.org This activation method has proven to be an efficient alternative for the direct transformation of both secondary and tertiary amides. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the formation of highly reactive intermediates. The choice of base is critical, and TTBP has been shown to provide superior or comparable yields compared to other pyridine (B92270) derivatives like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) and 2-fluoropyridine (B1216828) (2-F-Pyr.). nih.gov An additional advantage of using TTBP is its potential for recovery and reuse. organic-chemistry.org
Direct Transformations of Secondary and Tertiary Amides
The Tf2O/TTBP system has been successfully applied to a wide range of direct transformations of both secondary and tertiary amides. acs.org For tertiary amides, this system facilitates reactions such as reductive dialkylations of lactams and other amides with Grignard reagents, leading to the corresponding dialkylated amines in good to excellent yields. acs.org
In the case of secondary amides, the Tf2O/TTBP system enables direct reductive coupling with alkenes, which act as surrogates for alkyl carbanions. acs.org This methodology allows for the mild transformation of N-substituted secondary amides into ketones. acs.org The versatility of this activation system significantly expands the scope of direct amide functionalization in organic synthesis. organic-chemistry.org
Diverse Functionalizations: Reductive Alkylation, Condensation, and Bischler–Napieralski-Type Cyclizations
The utility of the Tf2O/TTBP combination extends to a variety of other important transformations. It has been shown to effectively promote the condensation reactions of both tertiary and secondary amides with reagents like 2-(tert-butyldimethylsilyloxy)furan (TBSOF). nih.govacs.org
Furthermore, this system has been employed in one-pot reductive Bischler–Napieralski-type reactions of tertiary lactams. nih.govacs.org The Bischler–Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines from β-arylethylamides, typically requiring strong acidic and dehydrating conditions. wikipedia.orgorganic-chemistry.org The use of the Tf2O/TTBP system offers a modern and often milder approach to this important cyclization reaction. nih.govacs.org
Synthesis of Bioactive Alkaloid Scaffolds
The methodologies developed using the Tf2O/TTBP system have demonstrated significant value in the synthesis of natural products. nih.govacs.org The ability to perform diverse functionalizations on amides, including cyclization reactions, provides a powerful tool for the construction of complex molecular architectures found in bioactive alkaloids. nih.govacs.org For instance, the concise and high-yielding syntheses of several natural products have been achieved, showcasing the practical utility of this amide activation strategy in the synthesis of medicinally relevant compounds. nih.govacs.org
Glycosylation Reactions
Glycosylation is a fundamental process in biology and a critical reaction in the synthesis of carbohydrates and glycoconjugates. The stereoselective formation of glycosidic bonds remains a significant challenge in organic synthesis. TTBP has found important applications in this field as a promoter of stereoselectivity.
Stereoselective Glycosylation Catalysis
This compound is utilized in stereoselective glycosylation reactions, often in pre-activation protocols. nih.gov For example, the pre-activation of 2,3-oxazolidinone protected glucosamine (B1671600) thioglycosyl donors in the presence of TTBP, followed by the addition of a glycosyl acceptor, leads to the formation of β-glycosides in high yields. nih.gov Interestingly, the absence of TTBP in this reaction can completely reverse the stereochemical outcome, favoring the formation of the α-linked glycoside. nih.gov
Synthesis of Deoxysugars (e.g., 2-deoxy and 2,6-dideoxy sulfonamido glycosides)
Deoxysugars are a class of carbohydrates where one or more hydroxyl groups have been replaced by hydrogen atoms. They are integral components of many biologically active natural products and pharmaceuticals. semanticscholar.org The synthesis of deoxysugars, particularly 2-deoxysugars, presents a significant challenge in carbohydrate chemistry due to the difficulty in controlling the stereochemistry at the anomeric center in the absence of a participating group at the C2 position. researchgate.net
This compound plays a crucial role in modern strategies for the synthesis of 2-deoxysugars and their derivatives. In a notable photoreaction of thioglycosides, the use of TTBP as an additive selectively furnishes 2-deoxysugars as the main products. chemicalbook.com This methodology demonstrates a broad substrate scope and high functional group tolerance. chemicalbook.com
Furthermore, in the synthesis of 2-deoxy- and 2,6-dideoxy-β-oligosaccharides, a combination of a potent sulfonylating agent and the non-nucleophilic base TTBP has been effectively employed. nih.gov This method is applicable to a wide range of acceptors and is not sensitive to the absolute configuration of the glycosyl donor. nih.gov The role of TTBP is to neutralize the strong acid generated during the reaction, thereby preventing side reactions and promoting the desired glycosylation.
Table 1: Synthesis of 2-Deoxysugars using TTBP
| Reaction Type | Starting Material | Additive/Reagent | Product | Key Finding | Reference |
| Photoreaction | Thioglycosides | This compound (TTBP) | 2-Deoxysugars | TTBP as an additive directs the reaction to selectively form 2-deoxysugars. | chemicalbook.com |
| Glycosylation | 2,6-Deoxy-sugar derived lactols | p-Toluenesulfonic anhydride and TTBP | 2,6-Dideoxy-β-oligosaccharides | The combination of a sulfonylating agent and TTBP enables the synthesis of complex deoxysugar linkages with high β-selectivity. | nih.gov |
Control of Anomerization and Stereochemical Outcomes
The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The stereochemistry at the anomeric center (α or β) can have a profound impact on the biological activity of the resulting oligosaccharide. TTBP has emerged as a key reagent for controlling these stereochemical outcomes.
In pre-activation based glycosylation methods, TTBP is used to modulate the reactivity of the glycosyl donor and influence the stereoselectivity of the reaction. For instance, the pre-activation of a 2,3-oxazolidinone protected glucosamine thioglycosyl donor in the presence of TTBP, followed by the addition of an acceptor, leads to the formation of β-glycosides in high yields. scbt.com Interestingly, in the absence of TTBP, the stereochemical outcome is completely reversed, yielding the α-linked glycoside. scbt.com This highlights the critical role of TTBP in directing the stereochemistry of the glycosylation.
The proposed mechanism involves TTBP influencing the equilibrium between the glycosyl triflate and an oxocarbenium ion intermediate. By scavenging the liberated triflic acid, TTBP shifts the equilibrium towards the α-glycosyl triflate, which then undergoes an SN2-like attack by the acceptor to form the β-glycoside. scbt.com
Catalytic Systems Involving TTBP (e.g., with Iron(III) Triflate)
While this compound is known to be used in conjunction with various Lewis acids and activating agents, specific and detailed research findings on a catalytic system involving the direct combination of TTBP and Iron(III) Triflate were not prominently available in the surveyed literature. Iron(III) triflate is recognized as an efficient Lewis acid catalyst in various organic transformations, and hindered bases like 2,6-di-tert-butylpyridine (B51100) have been used with other metal triflates. However, the explicit pairing of TTBP with Iron(III) Triflate for a specific catalytic application is not well-documented in the provided search results.
Formation of Vinyl Triflates from Aldehydes and Ketones
Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. They are typically prepared from the corresponding ketones or aldehydes by trapping the enolate with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O). The formation of vinyl triflates from ketones generates a strong acid, triflic acid (TfOH), as a byproduct.
The presence of this strong acid can lead to decomposition of the starting material or the product. Therefore, a sterically hindered, non-nucleophilic base is required to neutralize the acid as it is formed. This compound is an excellent choice for this purpose. Its high steric bulk prevents it from reacting with the triflating agent or the resulting vinyl triflate, while its basicity is sufficient to scavenge the generated triflic acid. The use of TTBP in the synthesis of vinyl triflates has been shown to be effective, and its performance has been compared with other hindered bases.
Table 2: Role of TTBP in Vinyl Triflate Formation
| Substrate | Reagent System | Product | Role of TTBP | Reference |
| Ketones | Triflic anhydride (Tf₂O), TTBP | Vinyl Triflates | Neutralizes the strong acid (TfOH) byproduct, preventing side reactions. | |
| Aldehydes | Triflic anhydride (Tf₂O), TTBP | Vinyl Triflates | Acts as a non-nucleophilic proton scavenger. |
Catalytic Roles in Stereoselective Organic Transformations
Beyond its stoichiometric use as an acid scavenger, TTBP also plays a crucial role in various catalytic stereoselective transformations. Its ability to act as a non-nucleophilic base is key to its effectiveness in these reactions.
In a notable example, a triflic anhydride (Tf₂O)/TTBP system has been developed for the direct transformation of both secondary and tertiary amides. researchgate.net This system enables a variety of functionalizations, including reductive alkylation, condensation, and Bischler–Napieralski-type cyclization. researchgate.net Mechanistic studies suggest that TTBP facilitates the activation of the amide by Tf₂O while preventing undesired side reactions that could occur with a more nucleophilic base. researchgate.net This methodology has been successfully applied to the synthesis of bioactive alkaloid scaffolds. researchgate.net
In the realm of glycosylation, as discussed earlier, TTBP is instrumental in controlling stereoselectivity. Its presence can be the deciding factor in whether an α- or β-glycoside is formed, demonstrating its profound influence on the stereochemical course of the reaction. scbt.com
Application as a Reagent in Methylcyclization Reactions
Recently, a non-enzymatic, silver(I)-mediated electrophilic methylcyclization of alkenes has been developed, mimicking the reactivity of certain methyltransferase-cyclase enzymes. In this reaction, a key challenge is the suppression of a competing protocyclization side reaction.
Initial investigations into this reaction revealed that the choice of base was critical to the outcome. It was discovered that the use of this compound (referred to as a "spiky pyrimidine (B1678525) base") was essential to suppress the formation of the protocyclized product and favor the desired methylcyclization. The sterically hindered nature of TTBP prevents it from interfering with the catalytic cycle while effectively scavenging protons that would otherwise lead to the undesired protocyclization pathway. This application showcases the utility of TTBP in enabling novel and complex transformations by carefully controlling the reaction environment.
Utilization as a Building Block in Complex Molecule Synthesis (e.g., pharmaceuticals and agrochemicals)
In addition to its role as a reagent and catalyst, this compound is also utilized as a structural motif or a building block in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. The pyrimidine core, substituted with bulky tert-butyl groups, can impart specific steric and electronic properties to the target molecule. Its stability and well-defined structure make it a reliable component in the design and synthesis of new chemical entities. The incorporation of the TTBP framework can influence the conformational properties and biological activity of the final product.
Mechanistic Investigations of 2,4,6 Tri Tert Butylpyrimidine Mediated Reactions
Elucidation of Amide Activation Pathways and Intermediates
The combination of 2,4,6-Tri-tert-butylpyrimidine (TTBP) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been established as a highly effective system for the activation of both tertiary and secondary amides, facilitating a range of subsequent transformations. acs.orgorganic-chemistry.orgnih.gov Mechanistic studies indicate that the primary role of TTBP is to act as a potent, sterically hindered, non-nucleophilic base. acs.orgorganic-chemistry.org This steric hindrance is crucial as it prevents the pyrimidine (B1678525) from competing with other nucleophiles for the activated amide intermediate.
The activation pathway commences with the reaction of the amide carbonyl oxygen with triflic anhydride, a powerful electrophile. This step is often the rate-determining step. The resulting intermediate is highly unstable and readily eliminates a triflate anion. In this process, TTBP serves as an essential proton sponge, scavenging the triflic acid (TfOH) that is generated. This prevents the protonation of the starting materials or intermediates, which could lead to undesired side reactions or decomposition.
The key reactive intermediate formed upon this activation is a nitrilium ion. This species is highly electrophilic and susceptible to attack by a wide array of nucleophiles. The TTBP/Tf₂O system has been shown to provide yields that are comparable or even superior to other hindered pyridine (B92270) bases, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). acs.orgnih.gov
Table 1: Comparison of Bases in Tf₂O-Mediated Amide Activation
| Base | Key Characteristics | Common Applications | Ref |
|---|---|---|---|
| This compound (TTBP) | Highly hindered, non-nucleophilic, strong base | Reductive alkylations, condensations, Bischler–Napieralski reactions | acs.orgnih.gov |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Hindered, non-nucleophilic base | Amide activations, glycosylations | acs.org |
| 2-Fluoropyridine (B1216828) | Less hindered, moderately nucleophilic | Dehydracyclization reactions | acs.org |
The utility of this activation method has been demonstrated in various synthetic applications, including reductive alkylations, condensations with nucleophiles, and Bischler–Napieralski-type cyclizations to form complex heterocyclic scaffolds. acs.orgnih.gov The ability of TTBP to be easily recovered and reused adds to the practical advantages of this system. acs.org
Detailed Mechanistic Insights into Glycosylation Reactions
In the field of carbohydrate chemistry, TTBP plays a critical role as a non-nucleophilic base in promoting glycosylation reactions. It is frequently used in conjunction with activators like triflic anhydride to convert glycosyl donors, such as thioglycosides or glycosyl sulfoxides, into highly reactive glycosyl triflate intermediates. The primary function of TTBP in this context is to trap the proton generated during the formation of the active electrophile, thereby preventing side reactions and promoting the desired glycosidic bond formation.
Mechanistic studies, including advanced techniques like exchange NMR spectroscopy, have provided deep insights into the complex equilibria involved in these reactions. Upon activation of a glycosyl donor in the presence of Tf₂O and TTBP, a stable but relatively unreactive α-glycosyl triflate is often formed. nih.govwikipedia.org However, this species is in equilibrium with other low-abundance, yet highly reactive, intermediates such as β-glycosyl triflates or solvent-separated ion pairs (SSIPs). nih.govwikipedia.org
The stereochemical outcome of the glycosylation is governed by the Curtin-Hammett principle. The less stable, more reactive equatorial glycosyl triflate can be the major product-forming intermediate, even if it exists in a very low concentration at equilibrium. TTBP, by preventing acid-catalyzed anomerization or decomposition of these sensitive intermediates, helps to maintain the delicate balance of these equilibria, thereby enabling stereoselective product formation. The rate of triflate dissociation and the nature of the ion pairing can be influenced by the concentration of the triflate anion, suggesting that in some cases, an Sₙ2-like displacement of the anomeric triflate can occur to form the more reactive intermediate. nih.govwikipedia.org
Role as a Non-Coordinating Base in Facilitating Metal-Based Catalysis
The defining features of TTBP—significant steric bulk around its nitrogen atoms and its resulting non-nucleophilicity—theoretically make it an ideal candidate for a non-coordinating base in metal-based catalysis. In such catalytic cycles, a base is often required to facilitate a deprotonation step or to neutralize an acid byproduct. A crucial requirement for such a base is that it does not coordinate to the metal center, which could otherwise lead to catalyst inhibition or decomposition.
While TTBP's properties are well-suited for this role, extensive mechanistic studies detailing its application and mode of action in facilitating metal-based catalysis are not widely documented in the literature. Its primary reported applications remain in organocatalysis and acid scavenging in non-metallic systems. However, its potential is evident. For instance, in palladium-catalyzed cross-coupling reactions, hindered bases are often employed to promote the deprotonation of a pro-nucleophile or to facilitate the reductive elimination step by neutralizing generated acid. TTBP could, in principle, perform this function without displacing essential ligands from the palladium center. The lack of specific studies may be due to the prevalence of other established non-coordinating bases, such as phosphazenes or carbonate salts, in these systems. Further research is needed to fully explore and mechanistically elucidate the potential benefits of TTBP in transition metal-catalyzed transformations.
Analysis of Strained Brønsted Pairs and Anion-Directed Activation
Recent research into the protonated forms of highly hindered bases has revealed their potential to act as unique Brønsted acid catalysts. While detailed studies on TTBP itself are emerging, extensive work on its close structural analog, 2,4,6-tri-tert-butylpyridine (B184576) (TTBPy), provides significant mechanistic insight. When TTBPy is protonated and paired with a non-coordinating anion like tetrafluoroborate (B81430) ([BF₄]⁻), it forms a stable, crystalline salt, [TTBPyH]⁺[BF₄]⁻. acs.org
This salt functions as a mild and effective organocatalyst, particularly in glycosylation reactions involving glycosyl trichloroacetimidates. acs.org The catalytic activity is attributed to the "strained ion-pair interactions" between the sterically congested pyridinium (B92312) cation and the anion. acs.org This strain infuses unusual reactivity into the ion pair. Mechanistic investigations using IR and NMR spectroscopy, supported by theoretical studies, suggest a unique mode of activation where the anion plays a direct role. acs.org Instead of the protonated base directly activating the substrate, the tetrafluoroborate anion is believed to assist in the activation of the alcohol nucleophile. This anion-directed activation facilitates the subsequent Sₙ2-type displacement of the leaving group on the glycosyl donor, leading to high diastereoselectivity.
Given the structural and electronic similarities between TTBP and TTBPy, it is highly probable that protonated TTBP forms analogous strained Brønsted pairs. These species would be expected to exhibit similar catalytic activity, where the frustrated interaction between the bulky cation and its counter-anion enables novel activation pathways for substrates, moving beyond the simple role of a proton shuttle.
Influence on Deprotonation Steps in Organocatalytic Cycles
In many organocatalytic cycles, a key step involves the deprotonation of a substrate to generate a reactive nucleophilic intermediate, such as an enolate or an enamine. The choice of base for this step is critical to the success of the reaction. The base must be strong enough to deprotonate the substrate but must not interfere with other components of the reaction, such as electrophilic starting materials or the catalyst itself.
TTBP is exceptionally well-suited for this role due to its profile as a strong, yet sterically hindered and non-nucleophilic, base. Its significant steric bulk prevents it from acting as a nucleophile, thus avoiding unwanted side reactions with electrophilic substrates. This is a common problem with smaller, more nucleophilic bases like triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Advanced Spectroscopic and Computational Investigations Involving 2,4,6 Tri Tert Butylpyrimidine
Application as a Probe Molecule for Brønsted Acid Site Characterization in Zeolites
2,4,6-Tri-tert-butylpyrimidine (TTBP) has emerged as a specialized probe molecule for the characterization of Brønsted acid sites in zeolitic materials. nih.govnih.gov Its principal advantage lies in its significant steric bulk, which dictates its accessibility to different regions of a zeolite's porous structure. This property allows for the selective investigation of acid sites located on the external surfaces of zeolite crystals, a critical factor in catalytic processes involving large reactant molecules. nih.govumass.edu
Infrared (IR) spectroscopy is the primary analytical method used in conjunction with TTBP to probe surface acidity. nih.govnih.gov The methodology is based on the principle that TTBP, being a basic molecule, will interact with and be protonated by Brønsted acid sites (e.g., bridging Si–(OH)–Al groups in zeolites). This protonation event results in the formation of the 2,4,6-tri-tert-butylpyrimidinium cation (TTBPH+), which exhibits distinct vibrational modes that can be detected by IR spectroscopy. nih.gov
Upon adsorption and protonation on a Brønsted acid site, a new, characteristic absorption band appears in the IR spectrum. This band is assigned to the N–H stretching vibration (ν(N–H+)) of the newly formed pyridinium (B92312) ion. nih.gov Experimental studies have identified this band at approximately 3365 cm⁻¹. nih.gov The intensity of this band can be correlated with the concentration of accessible Brønsted acid sites on the external surface of the zeolite, providing a semi-quantitative measure of external acidity. nih.govnih.gov Unlike smaller probe molecules like pyridine (B92270), TTBP has the distinct advantage of not interacting with Lewis acid sites, simplifying spectral interpretation and focusing the analysis solely on Brønsted acidity. nih.govnih.gov
The table below summarizes the key IR spectroscopic features observed upon the adsorption of TTBP on the Brønsted acid sites of zeolites.
| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment | Significance |
| N–H Stretch | ~3365 | ν(N–H+) | Indicates protonation of TTBP by a Brønsted acid site. nih.gov |
| Ring Vibration | ~1613 | Pyrimidinium ring stretching | Confirms the formation of the TTBPH+ cation. nih.gov |
Table 1: Characteristic Infrared Frequencies for Protonated TTBP on Zeolite Surfaces.
The efficacy of TTBP as a probe for external acidity is rooted in the principle of steric exclusion. The kinetic diameter of the TTBP molecule is estimated to be around 11 Å, which is larger than the pore openings of many common zeolites, including those with 10- and 12-membered ring channels. nih.govnih.gov Consequently, the molecule is physically prevented from entering the micropore system of these zeolites. nih.govresearchgate.net
This size exclusion ensures that any observed interaction between TTBP and acidic sites is restricted to those located on the external surface of the zeolite crystals or at the pore mouths. nih.govnih.gov By comparing the concentration of acid sites titrated by TTBP with the total concentration of acid sites (as determined by a smaller probe molecule like pyridine, which can access both internal and external sites), researchers can quantify the fraction of acid sites that reside on the external surface. nih.govnih.gov This differentiation is crucial for understanding and optimizing catalysts for reactions where diffusion limitations and the location of active sites are paramount, such as in the processing of bulky hydrocarbon feedstocks. nih.govumass.edu The use of bulky substituted pyridines is a common strategy to assess and quantify the accessibility of acid sites in zeolites with hierarchical pore structures. umass.edu
Spectroscopic Studies for Mechanistic Elucidation (e.g., IR for N–H bond polarization)
Spectroscopic techniques, particularly IR spectroscopy, are instrumental in elucidating the mechanism of interaction between TTBP and acid sites. The formation of the TTBPH+ ion upon interaction with a Brønsted acid site is a clear indication of a proton transfer reaction. The characteristics of the ν(N–H+) band provide deeper insight into the nature of this newly formed bond.
The frequency of the N–H stretching vibration is sensitive to the strength of the Brønsted acid site and the degree of polarization of the N–H bond. A stronger acid site will form a more covalent O-H bond with the zeolite framework oxygen and a more polarized N-H bond in the resulting pyridinium ion. This polarization is a direct consequence of the proton being shared between the zeolite framework oxygen and the nitrogen atom of the pyrimidine (B1678525) ring. The formation of a hydrogen bond generally leads to a red shift (lower frequency) of the stretching frequency of the bond involved (in this case, the original O-H of the zeolite) and an increase in the intensity of its absorption band. iastate.edu The detection of the ν(N–H+) band itself is direct spectroscopic evidence for the protonation mechanism, confirming that TTBP acts as a Brønsted base in the presence of acidic zeolites. nih.gov
Theoretical and Computational Chemistry Approaches
To complement experimental findings, theoretical and computational methods are employed to investigate the steric and electronic properties of TTBP and its interactions with catalytic surfaces at a molecular level.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to model chemical systems and elucidate reaction mechanisms. sigmaaldrich.com In the context of TTBP interacting with zeolites, DFT calculations can be used to model a cluster of the zeolite framework containing a Brønsted acid site and the approaching TTBP molecule. umass.edumdpi.com
Such calculations can determine the optimized geometries of the reactants, transition states, and products, as well as the corresponding energies. This allows for the calculation of adsorption energies, reaction energy profiles, and activation barriers for the proton transfer from the zeolite to the TTBP molecule. nih.gov Furthermore, DFT can be used to compute vibrational frequencies of the adsorbed species, which can then be directly compared with experimental IR spectra to validate the proposed interaction model and aid in the assignment of spectral bands. umass.edu These theoretical studies can confirm that the interaction between the probe molecule and the acid site leads to protonation and can help rationalize the observed stability and reactivity. nih.gov
Molecular Mechanics (MM): Molecular mechanics methods use classical physics to calculate the energy of a molecule as a function of its nuclear coordinates. compchems.com These "force-field" methods are computationally less demanding than quantum mechanical calculations, making them suitable for studying large systems and conformational properties. compchems.com For TTBP, MM is particularly useful for visualizing and quantifying its steric properties. Calculations can model the molecule's size, shape, and conformational flexibility, providing a theoretical basis for the steric exclusion observed experimentally. By simulating the docking of TTBP onto a zeolite surface, MM can help predict which acid sites are sterically accessible and which are shielded, complementing the experimental data obtained from IR spectroscopy. nih.gov
pKa Calculations: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid, or in this case, the conjugate acid of TTBP (TTBPH+). Computational methods, often employing DFT with solvation models, can be used to predict pKa values. nih.govnih.gov These calculations typically involve thermodynamic cycles that determine the Gibbs free energy of the protonation reaction in solution. nih.gov For TTBP, such calculations can elucidate how the three bulky tert-butyl groups influence its basicity. The electron-donating inductive effect of the alkyl groups increases the electron density on the pyrimidine ring, enhancing its basicity. However, the significant steric hindrance can affect the solvation of the protonated form and the accessibility of the nitrogen lone pairs, which also influences the effective pKa. These computational approaches allow for the separation and analysis of these competing steric and electronic effects. nih.gov
Future Research Directions and Emerging Applications of 2,4,6 Tri Tert Butylpyrimidine
Development of Novel Synthetic Strategies Capitalizing on TTBP's Unique Steric and Electronic Properties
Future research is poised to leverage the distinct characteristics of TTBP to devise new synthetic methodologies. While an efficient one-pot synthesis for TTBP already exists, making it more affordable than many pyridine-based alternatives, further advancements are anticipated. thieme-connect.com Research efforts will likely focus on creating derivatives of TTBP with tailored steric and electronic properties to expand its utility.
Furthermore, the protonated form of TTBP, 2,4,6-tri-tert-butylpyrimidinium, has been identified as a mild and efficient organocatalyst, functioning as a π-Lewis acid. nih.gov This opens a new avenue for catalytic applications beyond its role as a simple acid scavenger. Future strategies will likely explore this π-acidic behavior for activating substrates in a variety of reactions, such as the silylation of alcohols, which has been achieved under organocatalytic conditions using a TTBP-derived salt. nih.gov
Key research areas include:
Design of TTBP-based chiral catalysts: Introducing chirality into the TTBP scaffold could lead to the development of novel catalysts for asymmetric synthesis, a highly sought-after goal in modern organic chemistry.
Exploration of TTBP in frustated Lewis pair (FLP) chemistry: The combination of TTBP's steric hindrance and basicity makes it a potential candidate for forming FLPs, which are known to activate small molecules like H₂, CO₂, and olefins.
Development of immobilized TTBP reagents: Creating solid-supported versions of TTBP would simplify reaction workups and improve the reagent's recyclability, aligning with green chemistry principles.
Exploration of TTBP in Challenging Organic Transformations and Multi-Step Syntheses
TTBP has already proven its merit in demanding applications such as glycosylation reactions and the formation of vinyl triflates. thieme-connect.com An amide activation system using triflic anhydride (B1165640) (Tf₂O) and TTBP has been developed for the direct transformation of both secondary and tertiary amides, often providing yields higher than or comparable to other methods. organic-chemistry.orgnih.gov
The future will see TTBP applied to an even broader range of complex chemical challenges. Its ability to act as a potent, non-nucleophilic base makes it ideal for reactions where sensitive functional groups are present or where undesired side reactions with nucleophilic bases are a concern. organic-chemistry.org Researchers are expected to employ TTBP in the total synthesis of complex natural products, where its unique reactivity can be used to overcome specific synthetic hurdles. researchgate.netchemimpex.com
| Transformation Type | Role of TTBP | Potential Future Applications |
| Amide Activation | Non-nucleophilic base in Tf₂O/TTBP system | Synthesis of alkaloids and other nitrogen-containing natural products. nih.gov |
| Glycosylation | Acid scavenger promoting glycosidic bond formation | Assembly of complex oligosaccharides and glycoconjugates. thieme-connect.com |
| Silylation | Organocatalyst (as pyrimidinium salt) | Regioselective protection of polyols and carbohydrates. nih.gov |
| Elimination Reactions | Hindered base for forming vinyl triflates and other enol derivatives | Generation of reactive intermediates for cross-coupling reactions. thieme-connect.com |
Advanced Studies on Catalyst Recovery and Reusability in TTBP-Mediated Processes
The economic and environmental viability of a chemical process is significantly enhanced by the ability to recover and reuse reagents and catalysts. It has been demonstrated that TTBP can be easily recovered and reused in amide activation reactions, a significant advantage over many pyridine (B92270) derivatives. organic-chemistry.org
Future research will focus on optimizing and quantifying the reusability of TTBP across various reaction types. A key area of development will be the immobilization of TTBP on solid supports, such as polymers or silica (B1680970) gel. This would allow for its removal from the reaction mixture by simple filtration, streamlining the purification process and minimizing solvent waste. mdpi.com Such advancements are critical for the large-scale industrial application of TTBP-mediated processes.
| Recovery Method | Description | Applicability to TTBP |
| Crystallization/Filtration | The triflate salt of TTBP is often crystalline and can be filtered off. The free base can be regenerated. | Currently used in processes like vinyl triflate formation. thieme-connect.com |
| Extraction | Separation based on solubility differences between TTBP (or its salt) and the product. | A standard laboratory procedure for workup. |
| Solid-Support Immobilization | Covalently attaching TTBP to a polymer backbone or inorganic support. | A primary goal for future research to enable easy separation by filtration. |
| Magnetic Nanoparticles | Coating magnetic nanoparticles with a TTBP-functionalized shell for magnetic separation. | An advanced strategy to facilitate rapid catalyst recovery. mdpi.com |
Integration of TTBP in Sustainable and Green Chemistry Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. TTBP is well-positioned to be a key player in this field. Its efficient, cost-effective synthesis and its role as a less toxic, more easily handled alternative to some pyridine-based reagents are significant green advantages. thieme-connect.comwikipedia.org
Future work will focus on explicitly incorporating TTBP into established green chemistry frameworks. rasayanjournal.co.in This includes its use in solvent-free reaction conditions, such as those achieved through ball milling, or in environmentally benign solvents like water or ionic liquids. rasayanjournal.co.in The reusability of TTBP further enhances its green credentials by minimizing chemical waste. organic-chemistry.org As industries move towards more sustainable practices, the demand for reagents like TTBP, which offer both high performance and a favorable environmental profile, is expected to grow.
Deeper Computational Modeling of TTBP's Interactions and Reactivity Profiles
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity. While molecular modeling has been applied to various pyrimidine (B1678525) derivatives, dedicated in-depth computational studies on TTBP are an emerging area of research. nih.govresearchgate.net
Future computational studies, likely employing Density Functional Theory (DFT), will be crucial for a deeper understanding of TTBP's behavior. researchgate.netmdpi.com These studies can elucidate the transition states of TTBP-mediated reactions, providing insights into the origins of its catalytic activity and selectivity. Modeling can also predict the outcomes of reactions with new substrates, accelerating the discovery of new applications. Furthermore, computational analysis will be invaluable in designing next-generation TTBP derivatives with enhanced properties, such as greater catalytic efficiency or selectivity, by fine-tuning their steric and electronic profiles. nih.gov
Q & A
What is the mechanistic role of TTBP in glycosylation reactions, and how does its non-nucleophilic nature influence reaction outcomes?
TTBP acts as a sterically hindered, non-nucleophilic base in glycosylation reactions. Its primary role is to neutralize strong acids (e.g., triflic acid, TfOH) generated during glycosyl triflate formation, preventing acid-catalyzed side reactions such as glycosyl oxazolinium ion formation or anomerization . Methodologically, TTBP is typically used in equimolar or slight excess (1.2–1.5 equivalents) relative to the acid byproduct. Reaction progress is monitored via ¹³C NMR to track triflate intermediates and ensure minimal decomposition . The tert-butyl groups on TTBP hinder nucleophilic attack, ensuring selective activation of glycosyl donors without base-induced side reactions.
How does TTBP compare to other hindered bases like 2,6-di-tert-butylpyridine (DTBP) in glycosylation efficiency?
TTBP offers cost-effectiveness and comparable or superior performance to DTBP in glycosylation. For example, in the synthesis of β-linked glucosides, TTBP enables yields >85% under microwave-assisted conditions with catalytic Fe(OTf)₃, outperforming DTBP in selectivity due to its optimized steric profile . Key methodological considerations include:
- Solvent choice : Anhydrous dichloromethane (DCM) or acetonitrile to prevent hydrolysis.
- Stoichiometry : 1.5 equivalents of TTBP to ensure complete acid scavenging.
- Reaction monitoring : TLC or ¹H NMR to detect glycosyl triflate intermediates .
What experimental strategies are employed to recover and reuse TTBP in amide activation systems?
In Tf₂O/TTBP-mediated amide activation, TTBP can be recovered via liquid-liquid extraction. After completing the reaction (e.g., reductive alkylation), the mixture is partitioned between water and DCM. TTBP, being highly lipophilic, remains in the organic layer, which is dried (Na₂SO₄) and concentrated. The recovered TTBP retains >90% efficiency over three cycles, as demonstrated in Bischler-Napieralski reactions . Critical steps include:
- pH control : Neutralization of residual TfOH with aqueous NaHCO₃.
- Purity checks : ¹H NMR to confirm absence of degradation products (e.g., tert-butyl alcohol).
How do newer 2,4-di-tert-butylpyrimidine derivatives compare to TTBP in neutralizing triflic acid during enol triflate synthesis?
2,4-Di-tert-butyl-5,6-dialkylpyrimidines (e.g., 3a-c) exhibit slightly higher pKa values (measured via Differential Pulse Polarography, DPP) than TTBP, enabling milder yet effective acid scavenging. For example, in cyclohexenyl triflate synthesis, derivatives 3a-c achieve 78–82% yields vs. TTBP’s 75%, attributed to their balanced basicity and reduced steric hindrance . Methodological comparisons involve:
- pKa determination : DPP in acetonitrile with HClO₄ as reference.
- Model reactions : Triflate formation under identical conditions (0°C, 2 h).
What advanced techniques are used to probe TTBP’s role in stabilizing glycosylation transition states?
Primary ¹³C kinetic isotope effects (KIE) and density functional theory (DFT) calculations dissect TTBP’s impact on transition states. For instance, ¹³C KIE studies reveal that TTBP stabilizes oxocarbenium ion-like transition states by reducing charge density at the anomeric carbon, as modeled using B3LYP/6-31G(d) functional . Experimental protocols include:
- Isotopic labeling : Synthesis of ¹³C-enriched glycosyl donors.
- KIE measurement : Comparing reaction rates of labeled vs. unlabeled substrates via GC-MS.
How is TTBP integrated into microwave-assisted glycosylation protocols, and what advantages does this offer?
TTBP is used in microwave-enhanced glycosylation to accelerate reaction kinetics and improve β-selectivity. For example, peracetylated N-acetylglucosamine donors react with primary alcohols under microwave irradiation (50°C, 30 min) with Fe(OTf)₃ (0.2 equivalents) and TTBP (1.5 equivalents), yielding β-(1→3)-disaccharides in >90% yield . Key parameters:
- Microwave settings : 100 W power, pulsed irradiation to prevent overheating.
- Workup : Rapid cooling to quench reactive intermediates.
What analytical methods validate TTBP’s efficiency in preventing acid-catalyzed side reactions during glycosylation?
¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. For example, ¹³C NMR detects transient glycosyl triflates (δ 95–100 ppm for anomeric carbons), while HRMS confirms absence of oxazolinium ions (m/z calc. for C₈H₁₃NO₂: 155.0946) . Additional steps:
- Quenching experiments : Adding methanol to trap intermediates.
- Kinetic profiling : Time-resolved NMR to track triflate decomposition rates.
How does TTBP’s steric bulk influence its performance in large-scale glycosylation reactions?
TTBP’s tert-butyl groups limit solubility in polar solvents, necessitating optimization for scale-up. A reported protocol uses 2:1 v/v DCM/toluene to enhance solubility, enabling 50 mmol-scale glycosylation with 92% yield . Critical considerations:
- Solvent gradient : Stepwise addition of TTBP to maintain homogeneity.
- Temperature control : Slow warming from –40°C to room temperature to minimize aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
